molecular formula C22H27N B10844091 4-Benzyl-1-indan-2-ylmethyl-piperidine

4-Benzyl-1-indan-2-ylmethyl-piperidine

Cat. No. B10844091
M. Wt: 305.5 g/mol
InChI Key: YMEBJHPCSQTYQZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-indan-2-ylmethyl-piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

The synthesis of 4-Benzyl-1-indan-2-ylmethyl-piperidine involves several steps. One common method includes the formation of an imine intermediate, followed by cyclization and reduction reactions. Phenylsilane plays a crucial role in promoting the formation and reduction of the imine, initiating cyclization, and reducing the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

4-Benzyl-1-indan-2-ylmethyl-piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-Benzyl-1-indan-2-ylmethyl-piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-indan-2-ylmethyl-piperidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the dopamine D2 receptor with an inhibitory constant (Ki) of 575 nM . This interaction affects the signaling pathways associated with dopamine, which plays a crucial role in various neurological processes.

Comparison with Similar Compounds

4-Benzyl-1-indan-2-ylmethyl-piperidine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct pharmacological properties.

properties

Molecular Formula

C22H27N

Molecular Weight

305.5 g/mol

IUPAC Name

4-benzyl-1-(2,3-dihydro-1H-inden-2-ylmethyl)piperidine

InChI

InChI=1S/C22H27N/c1-2-6-18(7-3-1)14-19-10-12-23(13-11-19)17-20-15-21-8-4-5-9-22(21)16-20/h1-9,19-20H,10-17H2

InChI Key

YMEBJHPCSQTYQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3CC4=CC=CC=C4C3

Origin of Product

United States

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